molecular formula C23H24O4 B1669405 Cyclofenil CAS No. 2624-43-3

Cyclofenil

Cat. No.: B1669405
CAS No.: 2624-43-3
M. Wt: 364.4 g/mol
InChI Key: GVOUFPWUYJWQSK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cyclofenil is a Selective Estrogen Receptor Modulator (SERM) . Its primary targets are the estrogen receptors (ERs) . These receptors are the biological targets of estrogens like estradiol .

Mode of Action

This compound acts as a mixed agonist-antagonist of the estrogen receptor (ER) . This means it can both activate and inhibit the ER, depending on the context. It has antiestrogenic effects on the hypothalamic-pituitary-gonadal axis . This can lead to an increase in sex hormone production and stimulate ovulation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis . By exerting antiestrogenic effects on this axis, this compound can stimulate the production of sex hormones and induce ovulation .

Pharmacokinetics

This compound is administered orally . The elimination half-life of this compound after a single 200 mg dose is 18 to 29 hours . This suggests that the drug is slowly eliminated from the body, allowing for sustained effects.

Result of Action

The primary result of this compound’s action is the stimulation of ovulation . This makes it useful in treating menstrual disturbances and anovulatory infertility caused by insufficiency of the hypothalamic-pituitary-gonadal axis in women . It has also been used to treat menopausal symptoms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that this compound is contraindicated during pregnancy and in those with severe liver disease and unexplained uterine bleeding . This suggests that the drug’s action can be significantly affected by these conditions.

Chemical Reactions Analysis

Types of Reactions: Cyclofenil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cyclofenil has been extensively studied for its applications in various fields:

Properties

IUPAC Name

[4-[(4-acetyloxyphenyl)-cyclohexylidenemethyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O4/c1-16(24)26-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)27-17(2)25/h8-15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOUFPWUYJWQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022866
Record name Cyclofenil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2624-43-3
Record name Cyclofenil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2624-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclofenil [INN:BAN:DCF:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclofenil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13472
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Record name cyclofenil
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Record name Cyclofenil
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Record name Cyclofenil
Source European Chemicals Agency (ECHA)
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Record name CYCLOFENIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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